Cas no 35179-56-7 (3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole)

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is a fluorinated heterocyclic compound featuring a cycloheptapyrazole core with a trifluoromethyl substituent. Its unique structure combines the stability of a saturated cycloheptane ring with the reactivity of a pyrazole moiety, making it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in the design of bioactive molecules. This compound is particularly useful in the synthesis of pharmacophores targeting enzyme inhibition or receptor modulation. Its well-defined stereochemistry and functional group compatibility further support its utility in scaffold diversification and structure-activity relationship studies.
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole structure
35179-56-7 structure
Product Name:3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole
CAS No:35179-56-7
MF:C9H11F3N2
MW:204.192252397537
CID:6786632
PubChem ID:85789075
Update Time:2025-06-25

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 35179-56-7
    • XONUBZWQQJHBTE-UHFFFAOYSA-N
    • 3-(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROCYCLOHEPTA[C]PYRAZOLE
    • 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole
    • Inchi: 1S/C9H11F3N2/c10-9(11,12)8-6-4-2-1-3-5-7(6)13-14-8/h1-5H2,(H,13,14)
    • InChI Key: XONUBZWQQJHBTE-UHFFFAOYSA-N
    • SMILES: FC(C1C2=C(CCCCC2)NN=1)(F)F

Computed Properties

  • Exact Mass: 204.08743285g/mol
  • Monoisotopic Mass: 204.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 28.7Ų

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734176-1g
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole
35179-56-7 98%
1g
¥3635.00 2024-05-17

Additional information on 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole

Comprehensive Overview of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole (CAS No. 35179-56-7)

The compound 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole (CAS No. 35179-56-7) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethyl group and a hexahydrocyclohepta[C]pyrazole core, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets with high specificity.

In recent years, the demand for fluorinated compounds like 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole has surged due to their enhanced metabolic stability and lipophilicity. These properties are critical in the development of next-generation therapeutics, especially in oncology and neurology. The trifluoromethyl group is known to improve the binding affinity of molecules to their targets, making this compound a focal point in medicinal chemistry.

From a synthetic chemistry perspective, the preparation of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole involves multi-step reactions, often requiring precise control over reaction conditions. The compound's CAS No. 35179-56-7 serves as a unique identifier in chemical databases, facilitating its procurement and research. Its stability under various conditions makes it a reliable building block for further derivatization.

One of the most frequently asked questions about 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is its solubility profile. Studies indicate that it exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is advantageous for laboratory-scale experiments. Additionally, its hexahydrocyclohepta[C]pyrazole scaffold is structurally similar to several FDA-approved drugs, underscoring its relevance in drug design.

The compound's potential extends beyond pharmaceuticals. In agrochemical research, 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is being explored for its herbicidal and insecticidal properties. The trifluoromethyl group is a common motif in agrochemicals due to its ability to enhance the bioavailability and efficacy of active ingredients. This dual applicability in pharmaceuticals and agrochemicals makes it a versatile candidate for further investigation.

Environmental and safety considerations are also paramount when working with 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole. While it is not classified as hazardous under standard regulations, proper handling and disposal protocols must be followed to minimize environmental impact. Researchers are increasingly focusing on green chemistry approaches to synthesize such compounds sustainably.

In summary, 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole (CAS No. 35179-56-7) is a promising compound with broad applications in drug discovery and agrochemical development. Its unique structural features, including the trifluoromethyl group and hexahydrocyclohepta[C]pyrazole core, make it a valuable tool for researchers. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in the development of innovative solutions for global challenges.

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